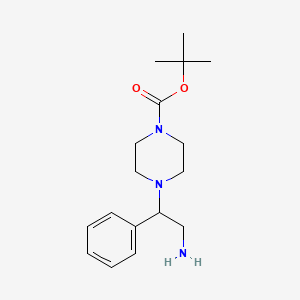

Tert-Butyl-4-(2-Amino-1-phenylethyl)piperazin-1-carboxylat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate is used in various scientific research applications, including:

Wirkmechanismus

Target of Action

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .

Mode of Action

The piperazine ring structure is known for its conformational flexibility and the polar nitrogen atoms in the piperazine ring, which can enhance favorable interaction with macromolecules . This suggests that the compound may interact with its targets through these structural features.

Biochemical Pathways

Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The piperazine ring is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . These properties suggest that the compound may have favorable pharmacokinetic properties.

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It is known that the compound is a white solid and is stable under normal temperatures . It is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with tert-butyl bromoacetate under basic conditions using triethylamine . The reaction is carried out in an organic solvent such as acetonitrile, and the mixture is stirred for several hours at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to increase yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Oxidation and Reduction: The amino group in the compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Triethylamine: Used as a base in substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the tert-butyl group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

- Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of the phenylethyl group, which imparts distinct chemical and biological properties . This makes it particularly valuable in research and development for creating novel compounds with potential therapeutic applications .

Biologische Aktivität

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate (TBAP) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its molecular characteristics, biological mechanisms, and potential therapeutic applications based on diverse scientific sources.

Molecular Characteristics

- Molecular Formula : C17H27N3O2

- Molecular Weight : 305.42 g/mol

- CAS Number : 444892-54-0

- Structure : TBAP features a piperazine ring substituted with a tert-butyl group and an amino phenethyl moiety, which is critical for its biological activity.

TBAP exhibits a multi-target mechanism of action, influencing various neurotransmitter systems and ion channels. Notably, it has been shown to interact with:

- TRPV1 Channels : TBAP acts as an antagonist to the transient receptor potential vanilloid 1 (TRPV1) channel, which is known for its role in pain perception and inflammatory responses .

- Voltage-Gated Sodium Channels (VGSCs) : The compound also inhibits VGSCs, which are crucial for the propagation of action potentials in neurons .

- Calcium Channels : TBAP affects calcium currents, contributing to its analgesic properties .

Anticonvulsant Activity

Recent studies have demonstrated that TBAP possesses potent anticonvulsant properties. In animal models, it has been effective in reducing seizure activity induced by various stimuli, such as:

- Maximal Electroshock (MES) : TBAP showed significant efficacy in preventing seizures in this model.

- 6 Hz Seizure Test : It also demonstrated effectiveness in this widely used model for assessing anticonvulsant activity .

Analgesic Effects

TBAP's interaction with TRPV1 and VGSCs suggests potential use as an analgesic agent. Preclinical studies indicate that TBAP can alleviate pain in models of:

- Formalin-Induced Pain : The compound reduced nociceptive responses significantly.

- Capsaicin-Induced Pain : It also showed effectiveness against neurogenic pain models .

Case Studies and Research Findings

A series of studies have elucidated the pharmacological profile of TBAP:

- Study on Anticonvulsant Properties :

- Pain Modulation Research :

Summary of Biological Activities

| Activity Type | Model Used | Result |

|---|---|---|

| Anticonvulsant | Maximal Electroshock | Significant reduction in seizure activity |

| Anticonvulsant | 6 Hz Seizure Test | Increased seizure threshold |

| Analgesic | Formalin-Induced Pain | Reduced nociceptive responses |

| Analgesic | Capsaicin-Induced Pain | Alleviated neurogenic pain |

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15(13-18)14-7-5-4-6-8-14/h4-8,15H,9-13,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVUBWBKZLPMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397458 | |

| Record name | tert-Butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444892-54-0 | |

| Record name | tert-Butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.